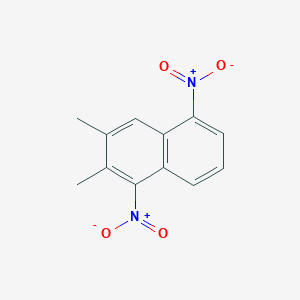

2,3-Dimethyl-1,5-dinitronaphthalene

Description

The field of nitro-substituted naphthalenes is rich with complexity due to the varied reactivity of the naphthalene (B1677914) ring and the directing effects of the nitro groups. The introduction of substituent groups, such as methyl groups, further influences the electronic and steric environment of the molecule, leading to a diverse array of possible isomers with distinct properties.

The nitration of naphthalene itself is a foundational reaction in organic chemistry, typically yielding a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene. Further nitration introduces additional complexity, with the positions of subsequent nitro groups being directed by the existing substituents. When methyl groups are present, as in 2,3-dimethylnaphthalene (B165509), their electron-donating nature activates the aromatic ring, influencing the regioselectivity of nitration.

The study of dinitronaphthalenes is well-established, with research exploring their mass spectra to understand fragmentation patterns, which are influenced by steric interactions and electron densities within the molecule rsc.orgrsc.org. The electronic spectra of nitroaromatic compounds, including dinitronaphthalenes, have also been a subject of investigation, providing insights into their excited electronic states dtic.milrsc.org.

A pivotal, yet not widely accessible, piece of research in this specific area is the 1974 PhD thesis by S. R. Robinson from Kingston Polytechnic, which details extensive studies on nitro-1,5-dimethylnaphthalenes and nitro-2,3-dimethylnaphthalenes kingston.ac.uk. This work reports the synthesis of fourteen previously unknown dinitro, trinitro, tetranitro, and pentanitro derivatives of 2,3-dimethylnaphthalene, indicating a significant effort to expand the library of known polynitro-dimethylnaphthalenes kingston.ac.uk.

The academic significance of these compounds lies in their potential as model systems for studying complex chemical phenomena. For instance, the thesis mentions the investigation of Meisenheimer complexes formed from the reaction of polynitro-2,3-dimethylnaphthalenes with nucleophiles like methoxide (B1231860) and sulphite ions kingston.ac.uk. Meisenheimer complexes are crucial intermediates in nucleophilic aromatic substitution (SNAr) reactions, and their study provides fundamental understanding of reaction pathways nih.govbris.ac.uknih.gov.

A significant research gap, however, is the lack of publicly available, detailed experimental data and spectroscopic characterization for 2,3-Dimethyl-1,5-dinitronaphthalene and its isomers. While Robinson's thesis abstract summarizes the work, the full experimental procedures, yields, and in-depth analysis of the spectroscopic data (positive and negative ion mass spectra, electronic spectra, and nuclear magnetic resonance spectra) are not readily accessible kingston.ac.uk. This limits the ability of the broader scientific community to build directly upon these findings.

The primary research objectives concerning this compound and its related compounds, as can be inferred from the available literature, are multifaceted:

Synthesis and Characterization: A fundamental goal was the synthesis and isolation of novel polynitro derivatives of 2,3-dimethylnaphthalene, including various dinitro, trinitro, and even tetranitro and pentanitro isomers kingston.ac.uk. This work aimed to characterize these new compounds thoroughly using a suite of spectroscopic techniques, including mass spectrometry, NMR spectroscopy, and electronic spectroscopy kingston.ac.uk.

Investigation of Reaction Mechanisms: A key objective was to use these compounds to probe reaction mechanisms. The study of their reactions with nucleophiles to form and characterize Meisenheimer complexes by NMR spectroscopy was a direct approach to understanding SNAr pathways in these systems kingston.ac.uk.

Structure-Property Relationships: The research sought to establish relationships between the molecular structure of these compounds and their chemical and physical properties. This included analyzing how the substitution patterns of nitro and methyl groups influence their spectroscopic behavior and reactivity kingston.ac.uk. For example, the association constants for the formation of charge-transfer complexes were determined to compare the electron-acceptor properties of different polynitro-dimethylnaphthalene isomers kingston.ac.uk.

Reactivity Studies: The rates of nitration for various mononitro, dinitro, and trinitro derivatives of dimethylnaphthalenes were investigated and correlated with theoretical reactivity indices, aiming for a predictive understanding of their reactivity kingston.ac.uk.

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Molecular Weight | 246.22 g/mol |

| CAS Number | 50558-68-4 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

50558-68-4 |

|---|---|

Molecular Formula |

C12H10N2O4 |

Molecular Weight |

246.22 g/mol |

IUPAC Name |

2,3-dimethyl-1,5-dinitronaphthalene |

InChI |

InChI=1S/C12H10N2O4/c1-7-6-10-9(12(8(7)2)14(17)18)4-3-5-11(10)13(15)16/h3-6H,1-2H3 |

InChI Key |

RBIWESZQYSLIPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethyl 1,5 Dinitronaphthalene and Its Functionalized Derivatives

Direct Nitration Pathways of 2,3-Dimethylnaphthalene (B165509).

Direct nitration involves the electrophilic substitution of 2,3-dimethylnaphthalene using various nitrating agents. The outcome of this reaction is highly dependent on the precise conditions employed, which dictate the distribution of isomeric products.

Regioselectivity and Isomer Distribution in the Nitration Process.

The nitration of 2,3-dimethylnaphthalene is governed by the directing effects of the two electron-donating methyl groups and the inherent reactivity of the naphthalene (B1677914) core. The methyl groups activate the aromatic rings and are ortho, para-directing. In the naphthalene system, the α-positions (1, 4, 5, 8) are kinetically favored for electrophilic attack over the β-positions (2, 3, 6, 7) due to the greater stability of the corresponding carbocation intermediates (Wheland intermediates).

For 2,3-dimethylnaphthalene, the initial mononitration is expected to occur predominantly at the α-positions, namely C1, C4, C5, and C8. The subsequent introduction of a second nitro group is then directed by the combined influence of the two methyl groups and the first nitro group, which is a strong deactivating and meta-directing group. This complex interplay results in the formation of a mixture of dinitro isomers. The formation of 2,3-dimethyl-1,5-dinitronaphthalene requires sequential nitration at two electronically and sterically accessible α-positions. Research on the direct nitration of various dimethylnaphthalenes indicates that there is a parallel between the ease of substitution of a hydrogen atom and the unpaired electron density at the corresponding carbon atom in the radical-cation intermediate, which is often involved in nitration mechanisms researchgate.net.

The expected major dinitro isomers from the direct nitration of 2,3-dimethylnaphthalene are detailed below.

| Isomer Name | Position of Nitro Groups | Rationale for Formation |

| 2,3-Dimethyl-1,8-dinitronaphthalene | 1 and 8 | Both nitro groups are at α-positions, directed by the methyl groups. The 1,8-isomer is often a significant product in dinitration of naphthalenes. |

| This compound | 1 and 5 | Both nitro groups are at α-positions. This isomer is electronically favored but may be formed in lower yields than the 1,8-isomer depending on conditions. |

| 2,3-Dimethyl-1,4-dinitronaphthalene | 1 and 4 | Both nitro groups are on the same ring, ortho to the methyl groups. Steric hindrance between the two adjacent nitro groups can make this a minor product. |

| 2,3-Dimethyl-1,6-dinitronaphthalene | 1 and 6 | Involves nitration at an α-position and a β-position, which is generally less favorable. |

Influence of Nitrating Agents and Reaction Conditions on Product Yield and Selectivity.

The choice of nitrating agent and the reaction conditions (e.g., temperature, solvent) are critical for controlling the yield and isomeric distribution of the dinitration products. Different nitrating systems can significantly alter the regioselectivity of the reaction researchgate.net.

Common nitrating systems include:

Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating agent. For naphthalene itself, dinitration with mixed acid typically yields a mixture of 1,8-dinitronaphthalene and 1,5-dinitronaphthalene (B40199) google.com.

Nitric Acid in an Inert Solvent: Using solvents like dichloromethane or acetic acid can moderate the reactivity and influence the isomer ratio nih.gov.

Nitronium Salts (e.g., NO₂BF₄): These are powerful nitrating agents that can lead to poly-nitrated products even under mild conditions researchgate.net.

A key finding in the selective synthesis of dinitronaphthalenes is the effect of the solvent. For instance, in the dinitration of naphthalene, the typical product ratio of 1,8- to 1,5-dinitronaphthalene can be reversed to favor the 1,5-isomer by using acetonitrile (B52724) as the solvent google.com. This effect is attributed to the formation of a specific intermediate reaction product complex. Similarly, adjusting the concentration of nitric acid and the reaction temperature can be used to control the extent of nitration and improve the selectivity towards the desired 1,5-dinitro isomer epo.org.

The table below summarizes the effect of various nitrating agents on naphthalene, which provides insight into potential approaches for the selective nitration of 2,3-dimethylnaphthalene.

| Nitrating Agent | Solvent | Temperature (°C) | Key Outcome/Selectivity |

| HNO₃/H₂SO₄ | Sulfuric Acid | 45-65 | Dinitration of naphthalene yields a mixture of 1,5- and 1,8-isomers epo.org. |

| HNO₃ | Acetonitrile | Not specified | Dinitration of naphthalene favors the formation of the 1,5-isomer over the 1,8-isomer google.com. |

| NO₂BF₄ | Acetonitrile | 10-20 | A powerful nitrating reagent capable of producing poly-nitro aromatics under mild conditions researchgate.net. |

| Bismuth Subnitrate / Thionyl Chloride | Dichloromethane | Room Temp. | Provides efficient mononitration of polycyclic aromatic hydrocarbons nih.gov. |

Continuous Flow Microreactor Synthesis for Analogous Dinitronaphthalenes and Potential Applicability.

Nitration reactions are highly exothermic and can pose significant safety risks in traditional batch reactors, including the formation of hazardous byproducts. Continuous flow microreactor technology offers a safer and more efficient alternative by utilizing narrow channels (micrometer to millimeter scale), which provide superior heat and mass transfer semanticscholar.orgchemdistgroup.com. This enhanced control over reaction parameters can lead to improved selectivity and higher yields beilstein-journals.org.

The synthesis of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene from naphthalene has been successfully demonstrated using continuous flow microchannel reactors google.com. In this process, solutions of naphthalene and nitric acid are pumped through a microreactor where they are rapidly mixed and reacted within a short residence time (seconds to minutes). This method allows for safe, high-yield, and continuous production google.com.

Given the advantages demonstrated for analogous compounds, this technology holds significant potential for the synthesis of this compound. A microreactor setup could allow for precise temperature control to minimize side reactions and potentially tune the regioselectivity by carefully controlling the residence time and stoichiometry of the reactants. This approach could be particularly valuable for selectively forming the 1,5-dinitro isomer while suppressing the formation of other isomers.

Indirect Synthetic Routes via Precursor Modification.

Indirect routes offer an alternative approach to synthesizing this compound by starting with a pre-functionalized 2,3-dimethylnaphthalene scaffold. These multi-step sequences can provide greater control over regioselectivity compared to direct nitration.

Strategies for Introducing Nitro Groups into Dimethylnaphthalene Scaffolds.

Indirect strategies involve the nitration of a 2,3-dimethylnaphthalene derivative where an existing substituent directs the incoming nitro groups to the desired 1- and 5-positions. For example, a blocking group could be temporarily installed at a more reactive position (e.g., C4 or C8) to force nitration at the C1 and C5 positions. Following dinitration, the blocking group would be removed. Common blocking groups in electrophilic aromatic substitution include sulfonic acid groups, which can often be removed by steam distillation or acid-catalyzed hydrolysis.

Derivatization from Related Aminonaphthalenes and Reductive Approaches.

A powerful indirect strategy involves the use of amino groups as precursors to nitro groups. The synthesis could start from an appropriately substituted aminodimethylnaphthalene. For example, one could begin with 1-amino-2,3-dimethylnaphthalene. The amino group is strongly activating, but its directing effect can be modulated by converting it to an acetamido group (-NHCOCH₃). Nitration of N-(2,3-dimethyl-1-naphthyl)acetamide would likely direct the first nitro group to the 5- or 8-position. After the introduction of the nitro groups, the amino group can be regenerated by hydrolysis of the amide and subsequently converted to a nitro group via a Sandmeyer-type reaction (diazotization followed by reaction with sodium nitrite in the presence of a copper catalyst).

Conversely, reductive approaches are crucial in the chemistry of nitronaphthalenes, primarily for the synthesis of the corresponding amines. The reduction of dinitronaphthalenes to diaminonaphthalenes is a well-established industrial process, often accomplished through catalytic hydrogenation or chemical reduction with agents like hydrazine (B178648) hydrate (B1144303) google.com. While this represents the reverse of the desired synthesis, it highlights the synthetic link between these two classes of compounds. The term "reductive amination" more broadly describes the conversion of carbonyl compounds to amines masterorganicchemistry.com, a process that could be used to synthesize aminonaphthalene precursors from the corresponding ketones or aldehydes d-nb.infobeilstein-journals.org.

Synthesis of Poly-Nitrated 2,3-Dimethylnaphthalene Systems

The introduction of multiple nitro groups onto the 2,3-dimethylnaphthalene scaffold is a process that yields a variety of isomers, the distribution of which is highly dependent on the reaction conditions and the nitrating agent employed. Research into the nitration of dimethylnaphthalenes provides insight into the formation of these complex systems.

Research Findings on the Nitration of 2,3-Dimethylnaphthalene

Seminal work on the nitration of various dimethylnaphthalenes in acetic anhydride has shed light on the isomer proportions resulting from this reaction. While a comprehensive study of eight dimethylnaphthalenes was conducted, the specific focus here is on the products derived from 2,3-dimethylnaphthalene.

The nitration of 2,3-dimethylnaphthalene primarily yields a mixture of mononitro derivatives. The directing effects of the two methyl groups, which are ortho- and para-directing, combined with the inherent reactivity of the naphthalene ring system, lead to the formation of several possible isomers.

Further nitration of the mononitro-2,3-dimethylnaphthalene intermediates leads to the formation of dinitro derivatives. The position of the first nitro group significantly influences the position of the second incoming nitro group. The synthesis of the specific isomer, this compound, is therefore a challenge of controlling this regioselectivity.

The reaction conditions for the nitration of 2,3-dimethylnaphthalene typically involve the use of a nitrating agent such as fuming nitric acid, often in a solvent like acetic anhydride. The temperature of the reaction is a critical parameter that can influence the isomer distribution.

While precise, high-yield synthetic routes exclusively for this compound are not extensively detailed in readily available literature, the principles of electrophilic aromatic substitution on the 2,3-dimethylnaphthalene ring system suggest that its formation is part of a complex mixture of dinitro isomers. The separation and characterization of these isomers are crucial steps in obtaining the pure compound.

The table below summarizes the potential dinitrated isomers of 2,3-dimethylnaphthalene, including the target compound of this article. The formation of each of these is governed by the electronic and steric effects of the methyl and nitro groups on the naphthalene nucleus.

| Compound Name | Molecular Formula | Position of Nitro Groups |

|---|---|---|

| This compound | C₁₂H₁₀N₂O₄ | 1,5 |

| 2,3-Dimethyl-1,6-dinitronaphthalene | C₁₂H₁₀N₂O₄ | 1,6 |

| 2,3-Dimethyl-1,8-dinitronaphthalene | C₁₂H₁₀N₂O₄ | 1,8 |

| 2,3-Dimethyl-4,5-dinitronaphthalene | C₁₂H₁₀N₂O₄ | 4,5 |

| 2,3-Dimethyl-4,6-dinitronaphthalene | C₁₂H₁₀N₂O₄ | 4,6 |

| 2,3-Dimethyl-5,7-dinitronaphthalene | C₁₂H₁₀N₂O₄ | 5,7 |

The synthesis of functionalized derivatives of this compound would involve subsequent chemical transformations of the nitro groups or the methyl groups, opening avenues for the creation of a wider range of novel compounds. However, the initial challenge lies in the controlled synthesis and isolation of the desired dinitro isomer from the complex reaction mixture.

Spectroscopic Characterization Methodologies for 2,3 Dimethyl 1,5 Dinitronaphthalene

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 2,3-Dimethyl-1,5-dinitronaphthalene.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Fingerprinting

The FTIR spectrum of this compound is expected to be characterized by the vibrational modes of its constituent functional groups. The presence of the nitro groups (NO₂) will give rise to strong, characteristic absorption bands. Specifically, asymmetric and symmetric stretching vibrations of the NO₂ groups are anticipated in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

The aromatic naphthalene (B1677914) core will exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The methyl (CH₃) groups will be identifiable by their symmetric and asymmetric stretching and bending vibrations. For instance, studies on 1,5-dinitronaphthalene (B40199) have identified significant peaks in these regions, which would be similarly expected for the dimethylated and dinitrated analogue.

Normal Coordinate Analysis and Comprehensive Vibrational Assignments

A complete understanding of the vibrational modes of this compound is achieved through Normal Coordinate Analysis (NCA). This computational method correlates the observed experimental frequencies from FTIR and FT-Raman spectra to specific atomic motions within the molecule. By performing NCA, each observed band can be assigned to a particular vibrational mode, such as stretching, bending, wagging, or twisting of specific bonds. For related molecules like 1,5-dinitronaphthalene, NCA has been successfully employed to provide a detailed and reliable assignment of the fundamental vibrational frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and chemical environment of the atoms in this compound.

¹H NMR spectroscopy would provide information on the aromatic and methyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro groups and the electron-donating methyl groups. A 1974 thesis by S. R. Robinson, which details the synthesis and spectroscopic analysis of various nitro derivatives of 2,3-dimethylnaphthalene (B165509), would contain the specific chemical shift values and coupling constants for the aromatic protons, allowing for the unambiguous assignment of their positions on the naphthalene ring. kingston.ac.uk

¹³C NMR spectroscopy would reveal the chemical shifts of the carbon atoms in the naphthalene core and the methyl groups. The carbons attached to the nitro groups would be expected to show significant downfield shifts due to the strong deshielding effect of the nitro groups.

Electronic Absorption and Emission Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the naphthalene aromatic system. The presence of the nitro groups, which are strong chromophores, will likely cause a red shift (bathochromic shift) of these absorption bands compared to the parent 2,3-dimethylnaphthalene. The aforementioned thesis by Robinson also recorded the electronic spectra of these compounds, which would provide the specific λ_max values and molar absorptivities. kingston.ac.uk

Mass Spectrometry Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₁₂H₁₀N₂O₄). The fragmentation pattern would likely involve the loss of the nitro groups (as NO or NO₂) and potentially the methyl groups, providing further structural confirmation. The positive and negative ion mass spectra of dinitro derivatives of 2,3-dimethylnaphthalene have been recorded and discussed in detail by Robinson. kingston.ac.uk

Advanced Computational Chemistry Investigations on 2,3 Dimethyl 1,5 Dinitronaphthalene

Quantum Chemical Approaches to Molecular Structure and Energetics

Quantum chemical methods are employed to solve the molecular Schrödinger equation, providing detailed information about the electronic structure and energy of the molecule. openaccessjournals.com

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules, including nitroaromatic compounds. uni-muenchen.denih.gov This approach is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. nih.gov DFT methods are known for providing a good balance between computational cost and accuracy. researchgate.net

The selection of a functional and a basis set is a critical aspect of any DFT study. nih.gov Functionals, such as the widely used B3LYP hybrid functional or functionals from the M06 suite, are approximations for the exchange-correlation energy term. nih.gov The basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule like 2,3-Dimethyl-1,5-dinitronaphthalene, Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are typically employed to ensure a flexible and accurate description of the electron distribution, particularly for the electronegative oxygen and nitrogen atoms of the nitro groups. researchgate.net Optimization of the basis set is crucial for obtaining reliable results and involves systematically increasing the size and flexibility of the basis set until the calculated properties converge.

Table 1: Overview of DFT Calculation Parameters

This table outlines the typical parameters selected for a DFT study of this compound. The choice of functional and basis set directly impacts the accuracy and computational expense of the calculations.

| Parameter | Description | Common Choices for Nitroaromatics | Significance |

| Functional | Approximates the exchange-correlation energy, a key component of the total electronic energy. | B3LYP, PBE0, M06-2X | Balances accuracy in predicting geometries, energies, and electronic properties against computational cost. |

| Basis Set | A set of mathematical functions representing the atomic orbitals used to construct molecular orbitals. | 6-311++G(d,p), aug-cc-pVDZ | A larger, more flexible basis set provides a more accurate description of the electron distribution but increases computational time. Diffuse (++) and polarization (d,p) functions are crucial for nitro groups. |

| Solvation Model | Simulates the effect of a solvent on the molecule's properties. | PCM, SMD | Allows for the theoretical study of the molecule in a condensed phase, which is often more relevant to experimental conditions. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgjoaquinbarroso.com The foundational ab initio method is the Hartree-Fock (HF) theory. HF approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field created by all other electrons. joaquinbarroso.com

While the HF method systematically neglects a portion of the electron correlation, leading to some inaccuracies, it provides a valuable qualitative description of the electronic structure and serves as the starting point for more sophisticated and accurate methods like Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory. For this compound, an HF calculation would yield the initial set of molecular orbitals and a first approximation of the system's energy and electronic distribution.

A crucial step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule. This process is known as geometry optimization or energy minimization. mdpi.com Starting from an initial guess of the molecular structure, the optimization algorithm systematically alters the coordinates of the atoms, calculating the potential energy and the forces on each atom at every step. researchgate.net

The goal is to find a stationary point on the potential energy surface (PES) where the net forces on all atoms are zero, which corresponds to a local or global energy minimum. mdpi.com For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles, including the orientation of the methyl and nitro groups relative to the naphthalene (B1677914) ring. The resulting optimized geometry represents the theoretical equilibrium structure of the molecule in the gas phase and is the foundation for all subsequent property calculations.

Molecular Orbital Theory and Electronic Structure Analysis

Analysis of the calculated molecular orbitals provides deep insights into the chemical behavior and electronic properties of the molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govresearchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, the energies of these orbitals and their spatial distribution would indicate the most likely sites for nucleophilic and electrophilic attack.

Table 2: Key Reactivity Descriptors from FMO Analysis

This table defines the global reactivity descriptors that would be calculated from the HOMO and LUMO energies of this compound. These values help quantify the molecule's reactivity. Although specific values for the target compound are not available in the cited literature, the table explains their significance.

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Related to the electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | A measure of chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Represents the "escaping tendency" of electrons from the system. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ² / (2η) | Quantifies the energy lowering when the system acquires electrons. |

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex results of a quantum chemical calculation into the familiar language of chemical bonding, including Lewis structures, lone pairs, and orbital interactions. uni-muenchen.de The method localizes the molecular orbitals into one-center (lone pair) and two-center (bond) orbitals, providing a clear picture of the charge distribution and bonding within the molecule.

A key feature of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation and resonance, through a second-order perturbation theory analysis of the Fock matrix. This analysis identifies donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals and calculates their stabilization energy (E(2)). For this compound, NBO analysis would reveal intramolecular charge transfer, for instance, from the π-system of the naphthalene ring to the antibonding orbitals of the electron-withdrawing nitro groups, which is crucial for understanding its electronic properties and stability. researchgate.netresearchgate.net

Table 3: Illustrative NBO Donor-Acceptor Interactions

This table shows the types of intramolecular interactions that would be quantified by an NBO analysis for this compound. The stabilization energy, E(2), indicates the strength of the charge delocalization.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (C-C) | π* (N-O) | Value | π-conjugation from the aromatic ring to the nitro group. |

| σ (C-H) of Methyl | π* (C-C) of Ring | Value | Hyperconjugation from the methyl group to the ring. |

| n (O) of Nitro | σ* (C-N) | Value | Lone pair delocalization from an oxygen atom. |

| π (C-C) of Ring | π* (C-C) of Ring | Value | Resonance stabilization within the naphthalene system. |

| Note: Specific E(2) values are dependent on the final calculated wavefunction and are not available in the reviewed literature for the target compound. |

Charge Distribution Analysis and Molecular Electrostatic Potential (MEP) Mapping

The analysis of charge distribution and the mapping of the Molecular Electrostatic Potential (MEP) are fundamental in understanding a molecule's reactivity. The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule, and it is a valuable descriptor for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov

In an MEP map, different colors correspond to varying levels of electrostatic potential. Regions with a negative potential, typically colored in shades of red, are characterized by an excess of electrons and are prone to electrophilic attack. Conversely, areas with a positive potential, shown in blue, are electron-deficient and represent favorable sites for nucleophilic attack. nih.govresearchgate.net Green and yellow areas denote regions of near-zero or intermediate potential.

For this compound, the MEP map is expected to show highly negative potential localized around the oxygen atoms of the two nitro groups (NO₂). This is due to the high electronegativity of oxygen, which draws electron density towards it. These red-colored regions would signify the primary sites for interaction with electrophiles. The aromatic naphthalene core and the hydrogen atoms of the methyl groups would likely exhibit positive or near-neutral potential (blue or green), indicating them as potential sites for nucleophilic reactions. researchgate.net This charge distribution plays a crucial role in governing the molecule's intermolecular interactions.

Theoretical Vibrational Spectroscopy

Theoretical vibrational spectroscopy, typically performed using Density Functional Theory (DFT), is employed to predict the infrared (IR) and Raman spectra of a molecule. mdpi.com These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands.

Computational methods, such as the B3LYP functional combined with a basis set like 6-311+G(d,p), are commonly used to calculate the harmonic vibrational frequencies of a molecule in its ground state. researchgate.net For this compound, these calculations would yield a set of frequencies corresponding to the fundamental modes of vibration. These modes include the stretching and bending of various bonds, such as the C-H bonds in the methyl groups and the aromatic ring, the C-N bonds of the nitro groups, and the N=O bonds. The calculations also provide the IR intensities and Raman activities for each mode, which are crucial for predicting the appearance of the respective spectra.

Illustrative Data Table: Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative to demonstrate the expected output of a computational analysis and is not derived from published experimental results.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | High |

| Methyl C-H Asymmetric Stretch | 2980 | High | Medium |

| Methyl C-H Symmetric Stretch | 2890 | Medium | High |

| NO₂ Asymmetric Stretch | 1550 | Very High | Medium |

| NO₂ Symmetric Stretch | 1350 | Very High | Low |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium-High | High |

| C-N Stretch | 850 | High | Low |

Theoretically calculated harmonic vibrational frequencies are often systematically higher than the frequencies observed in experimental IR and Raman spectra. This discrepancy arises from the neglect of anharmonicity in the calculations and the use of finite basis sets. To improve the agreement between theoretical and experimental data, the computed wavenumbers are uniformly scaled using a scaling factor. mdpi.com For calculations using the B3LYP method, a scaling factor of around 0.96 is often applied. mdpi.com The validation process involves comparing these scaled theoretical frequencies with experimentally measured ones, which allows for a more reliable assignment of the spectral bands. researchgate.net

Illustrative Data Table: Comparison of Predicted and Scaled Frequencies (Note: The following data is illustrative.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Hypothetical Experimental (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1550 | 1488 | 1485 |

| NO₂ Symmetric Stretch | 1350 | 1296 | 1294 |

| C-N Stretch | 850 | 816 | 815 |

| Scaled using a factor of 0.964 mdpi.com |

Computational Studies on Chemical Reactivity

Computational methods offer powerful tools to predict and understand the chemical reactivity of molecules. Techniques like Fukui function analysis and reaction pathway elucidation provide deep insights into reaction mechanisms.

Fukui functions are descriptors derived from conceptual DFT that help in identifying the most reactive sites within a molecule. scm.comnih.gov They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The analysis distinguishes between three types of reactivity:

f(r)⁺: For nucleophilic attack (reactivity towards an electron-donating species).

f(r)⁻: For electrophilic attack (reactivity towards an electron-accepting species).

f(r)⁰: For radical attack.

By condensing these functions to individual atomic sites, one can rank the atoms in a molecule according to their susceptibility to a specific type of attack. nih.gov For this compound, a Fukui analysis would likely predict that the carbon atoms attached to the electron-withdrawing nitro groups are the most probable sites for nucleophilic attack (high f(r)⁺ value). The oxygen atoms of the nitro groups would be the most likely sites for electrophilic attack (high f(r)⁻ value).

Illustrative Data Table: Condensed Fukui Functions for Selected Atoms (Note: The following data is illustrative.)

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) |

| C1 (bonded to NO₂) | 0.18 | 0.05 |

| C5 (bonded to NO₂) | 0.17 | 0.06 |

| O (of NO₂) | 0.04 | 0.25 |

| C2 (bonded to CH₃) | 0.08 | 0.09 |

| C (of CH₃) | 0.03 | 0.02 |

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) of a reaction. This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom, and its identification is confirmed by the presence of a single imaginary vibrational frequency.

For this compound, this type of analysis could be used to study various reactions, such as its thermal decomposition or its reaction with a nucleophile. The calculations would provide the activation energy (the energy difference between the reactants and the transition state), which is a key factor in determining the reaction rate. The elucidation of the reaction pathway provides a step-by-step understanding of how chemical bonds are broken and formed during a reaction.

Activation Energy Calculations for Reaction Barriers

A comprehensive search of scientific literature and chemical databases has revealed no specific computational studies focused on the activation energy calculations for the reaction barriers of this compound. While computational chemistry is a powerful tool for investigating the thermal decomposition and reaction kinetics of energetic materials, research has predominantly centered on more common or foundational nitroaromatic compounds.

Theoretical studies on related molecules, such as dinitronaphthalene isomers and other substituted nitroaromatic compounds, utilize methods like Density Functional Theory (DFT) and reactive molecular dynamics (ReaxFF) to model thermal decomposition pathways. nih.govmdpi.comscienomics.com These computational approaches are essential for determining the kinetic and thermodynamic parameters that govern the stability and reactivity of such materials. scienomics.com The activation energy (Ea), a critical parameter derived from these calculations, quantifies the minimum energy required to initiate a chemical reaction, providing insight into the thermal stability of the compound. nih.gov

For instance, studies on the thermal decomposition of various energetic materials often reveal that the initial steps involve the fission of a C-NO2 or N-NO2 bond, and the energy barrier for this process is a key indicator of the compound's sensitivity. mdpi.com The position of substituent groups, such as methyl and nitro groups on an aromatic ring, can significantly influence the activation energy. scienomics.comresearchgate.net Electron-donating groups like methyl groups and electron-withdrawing groups like nitro groups can alter the electron density distribution within the molecule, thereby affecting bond strengths and the energy required for bond cleavage.

However, without specific studies on this compound, it is not possible to provide quantitative data, such as activation energies for its decomposition pathways or detailed reaction mechanisms derived from computational models. The influence of the specific substitution pattern of two methyl groups and two nitro groups on the naphthalene core of this particular isomer remains uninvestigated in the public domain of scientific research.

Therefore, no data tables or detailed research findings on the activation energy calculations for the reaction barriers of this compound can be presented.

Chemical Reactivity and Mechanistic Studies of 2,3 Dimethyl 1,5 Dinitronaphthalene

Electrophilic Aromatic Substitution Mechanisms (e.g., Nitration)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems, driven by the attack of an electrophile on the electron-rich π-system. researchgate.net For substituted naphthalenes, the reaction proceeds through a multistep mechanism, the nature of which is heavily influenced by the existing substituents on the rings.

Role of π-Complexes and Wheland Intermediates

The currently accepted mechanism for electrophilic aromatic substitution, including nitration, involves at least two distinct intermediates. nih.govworldscientific.com The process begins with the formation of a loosely bound π-complex, where the electrophile is associated with the entire π-electron cloud of the aromatic ring. This initial complex then evolves into a more defined, covalently bonded carbocation known as a σ-complex or Wheland intermediate. nih.govwikipedia.orgresearchgate.net

In this intermediate, the aromaticity of the ring system is temporarily disrupted as the carbon atom being attacked becomes sp³-hybridized. The positive charge is delocalized across the remaining sp²-hybridized carbons of the ring system through resonance. For naphthalene (B1677914), attack at the α-position (C1, C4, C5, C8) is generally favored over the β-position (C2, C3, C6, C7) because the resulting Wheland intermediate is better stabilized. vedantu.comyoutube.com The intermediate from α-attack can be described by more resonance structures that preserve a complete benzene (B151609) ring, which is energetically favorable. vedantu.com The final step of the mechanism is the rapid deprotonation from the sp³-hybridized carbon, which restores the aromatic system and yields the substituted product. nih.gov Some mechanistic views also propose the existence of an additional intermediate that precedes the Wheland intermediate in the nitration of highly reactive aromatics. nih.govworldscientific.comresearchgate.net

Substituent Effects and Regioselectivity in Electrophilic Attack

The regiochemical outcome of an electrophilic attack on a substituted aromatic ring is dictated by the electronic properties of the substituents already present. pitt.edu Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

In 2,3-Dimethyl-1,5-dinitronaphthalene, the substituents exert competing influences:

Methyl Groups (-CH₃): The two methyl groups at the C2 and C3 positions are activating, electron-donating groups (EDGs) due to hyperconjugation and a weak inductive effect. libretexts.org Activating groups increase the nucleophilicity of the ring, making it more reactive towards electrophiles than the unsubstituted parent molecule. They are ortho- and para-directing. pitt.edu

Nitro Groups (-NO₂): The two nitro groups at the C1 and C5 positions are powerful deactivating, electron-withdrawing groups (EWGs) due to both strong inductive and resonance effects. libretexts.org They withdraw electron density from the ring, making it significantly less reactive. They are meta-directing. pitt.edulibretexts.org

For a subsequent electrophilic attack on this compound, we must consider the available positions: C4, C6, C7, and C8.

Position C4: This position is ortho to the C3-methyl group and para to the C1-nitro group. The directing effects are conflicted.

Position C6: This position is meta to the C5-nitro group and remote from the methyl groups. The nitro group directs meta to this position.

Position C7: This position is meta to the C5-nitro group and remote from the methyl groups. The nitro group directs meta to this position.

Position C8: This position is ortho to the C1-nitro group and para to the C5-nitro group.

Considering the combined influence, the C4 position is activated by the C3-methyl group but deactivated by the C1-nitro group. Positions C6 and C7 are the least deactivated positions, being meta to the C5-nitro group. Therefore, electrophilic substitution, while difficult, would most likely be directed to the second ring at the C6 or C7 positions. Studies on the detritiation of various dimethylnaphthalenes have shown that additivity rules for substituent effects can deviate, suggesting that the electronic landscape of a substituted naphthalene is complex. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of strong electron-withdrawing groups, such as nitro groups, on an aromatic ring can activate it towards attack by nucleophiles, leading to Nucleophilic Aromatic Substitution (SNAr). libretexts.orgwikipedia.org This reaction is essentially the reverse of electrophilic substitution in terms of electronic demand: the aromatic ring acts as an electrophile, and the attacking species is a nucleophile. masterorganicchemistry.com The SNAr mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group. libretexts.orgwikipedia.org

Mechanistic Pathways Involving Meisenheimer Complexes and Zwitterionic Intermediates

The generally accepted pathway for SNAr reactions is a two-step addition-elimination mechanism. uchile.cl The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.govlibretexts.org In this anionic σ-complex, the negative charge is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing groups at the ortho and para positions. libretexts.orgmasterorganicchemistry.com

While Meisenheimer complexes have long been considered essential intermediates, recent evidence suggests that some SNAr reactions may proceed through a concerted pathway, where the Meisenheimer structure represents a transition state rather than a true intermediate. bris.ac.uknih.govspringernature.com

In the context of this compound, an SNAr reaction would typically require a leaving group (e.g., a halide) at one of the ring positions. If, for example, a chlorine atom were present at the C1 position (to form 1-chloro-2,3-dimethyl-5-nitronaphthalene), this position would be activated towards nucleophilic attack by the ortho-nitro group. The nitro group at C5 would further stabilize the resulting Meisenheimer complex. It is also possible for a nitro group itself to act as the leaving group, particularly in highly activated systems. Studies on the reaction of 1-(N,N-dimethylamino)-2,4-dinitronaphthalene with sodium methoxide (B1231860) have provided spectroscopic evidence for the formation of stable Meisenheimer complexes. oup.com When primary or secondary amines are used as nucleophiles, the intermediate formed is often a zwitterion, which then deprotonates to form the anionic Meisenheimer complex. nih.gov

Kinetic Studies and Determination of Activation Parameters for SNAr Processes

Detailed kinetic studies are crucial for understanding the mechanism of SNAr reactions. These experiments are typically conducted under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess compared to the aromatic substrate. frontiersin.org By measuring the observed rate constant (k_obs) at different nucleophile concentrations, the second-order rate constant (k₂) for the reaction can be determined. nih.gov

By performing these kinetic runs at various temperatures, the activation parameters for the reaction can be calculated using the Arrhenius equation (for activation energy, Ea) and the Eyring equation (for enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡).

Activation Energy (Ea) and Enthalpy (ΔH‡): These parameters provide insight into the energy barrier of the reaction. A lower value indicates a faster reaction rate.

Entropy of Activation (ΔS‡): This parameter reflects the change in orderliness in going from the reactants to the transition state. For a bimolecular SNAr reaction, the transition state is more ordered than the two separate reactant molecules, typically resulting in a large, negative ΔS‡ value.

The table below shows representative activation parameters for a model SNAr reaction, illustrating the typical magnitudes observed.

Table 2: Illustrative Activation Parameters for a Model SNAr Reaction (Data is for the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine (B6355638) in acetonitrile (B52724) and is used for illustrative purposes) nih.gov

| Parameter | Value | Unit |

| Ea | 48.1 | kJ/mol |

| ΔH‡ | 45.6 | kJ/mol |

| ΔS‡ | -96.2 | J/(mol·K) |

These parameters provide quantitative data that helps to build a comprehensive picture of the reaction mechanism, confirming the nature of the rate-determining step and the structure of the transition state. nih.govresearchgate.net

Reduction Reactions and Pathways

The reduction of nitroaromatic compounds, including dinitronaphthalenes, is a fundamental transformation in organic chemistry, leading to a variety of products with significant industrial and synthetic value. The reactivity of the nitro groups in this compound is a key aspect of its chemistry, with reduction pathways being influenced by the choice of reducing agent and reaction conditions. This section explores both electrochemical and chemical methods for the reduction of dinitronaphthalenes, providing insights into the mechanistic pathways and the resulting products.

Electrochemical Reduction Mechanisms of Dinitronaphthalenes

The electrochemical reduction of dinitronaphthalenes offers a controlled and often environmentally cleaner alternative to chemical methods for the synthesis of amino-derivatives. Studies on related dinitronaphthalene compounds, such as 1,5-dinitronaphthalene (B40199), provide valuable insights into the likely electrochemical behavior of this compound.

The electrochemical reduction of 1,5-dinitronaphthalene to 1,5-diaminonaphthalene has been investigated using cyclic voltammetry in a DMF-water solution on a copper electrode. researchgate.net The process is characterized as an irreversible reaction that is controlled by diffusion. researchgate.net In this medium, 1,5-dinitronaphthalene displays two distinct reduction waves, which correspond to the sequential reduction of the two nitro groups. researchgate.net

The efficiency and selectivity of the electrochemical reduction can be influenced by several factors, including the electrode material, the composition of the solvent system, the concentration of the substrate and supporting electrolyte, the electrolysis potential, and the total charge passed. researchgate.net For the electrosynthesis of 1,5-diaminonaphthalene from 1,5-dinitronaphthalene, optimization of these parameters has been shown to achieve a maximal yield of 77%. researchgate.net

Table 1: Electrochemical Reduction Parameters for 1,5-Dinitronaphthalene

| Parameter | Value/Condition | Reference |

| Compound | 1,5-Dinitronaphthalene | researchgate.net |

| Technique | Cyclic Voltammetry | researchgate.net |

| Working Electrode | Copper (Cu) | researchgate.net |

| Solvent System | DMF-water | researchgate.net |

| Reaction Type | Irreversible, diffusion-controlled | researchgate.net |

| Observed Waves | Two successive waves for nitro group reduction | researchgate.net |

| Transfer Coefficients (α) | α1: 0.275-0.335, α2: 0.360-0.437 | researchgate.net |

| Optimized Yield (1,5-diaminonaphthalene) | 77% | researchgate.net |

It is important to note that while these findings for 1,5-dinitronaphthalene provide a strong model, the specific electrochemical potentials and reaction kinetics for this compound may differ due to the electronic and steric effects of the two methyl groups on the naphthalene ring.

Chemical Reduction Methodologies for Nitro Group Transformation

A wide array of chemical reagents and methodologies can be employed for the reduction of nitroaromatic compounds. wikipedia.orgscispace.com These methods offer varying degrees of selectivity and are often chosen based on the desired product, whether it be the fully reduced amine, an intermediate hydroxylamine, or a partially reduced nitroamine. The reduction of nitroarenes can be achieved through catalytic hydrogenation or using stoichiometric reducing agents. wikipedia.orgunimi.it

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. wikipedia.orgunimi.it Typical catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is carried out under a hydrogen atmosphere, and the choice of catalyst and reaction conditions can influence the selectivity of the reduction, which is particularly important when other reducible functional groups are present in the molecule. unimi.it

Metal-based reducing systems are also widely used. scispace.com These reactions often involve a metal, such as iron, tin, or zinc, in an acidic or neutral medium. wikipedia.orgscispace.com For instance, the Béchamp reduction, which historically used iron filings and hydrochloric acid, has been a cornerstone for the industrial production of anilines from nitroaromatics. unimi.it Another common laboratory method involves the use of tin(II) chloride in hydrochloric acid. scispace.com

Selective reduction of one nitro group in a dinitro compound can be challenging but is achievable under controlled conditions or with specific reagents. For example, sodium sulfide (B99878) or polysulfides can be used for the partial reduction of dinitronaphthalenes. rsc.org This selectivity is often governed by steric hindrance and the electronic environment of the nitro groups.

The choice of reducing agent can lead to different products. While catalytic hydrogenation and strong reducing systems typically yield the corresponding amines, milder reagents or specific conditions can lead to the formation of intermediate products. For example, reduction with zinc dust and ammonium (B1175870) chloride can yield hydroxylamines. wikipedia.org

Table 2: Common Chemical Reducing Agents for Nitroarenes and Their Products

| Reducing Agent/System | Typical Product(s) | Reference |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Amines | wikipedia.orgscispace.comunimi.it |

| Iron (Fe) in Acidic Media | Amines | wikipedia.orgunimi.it |

| Tin(II) Chloride (SnCl₂) in Acid | Amines | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amines | wikipedia.org |

| Sodium Sulfide (Na₂S) | Amines (can be selective for one nitro group) | wikipedia.orgrsc.org |

| Zinc (Zn) and Ammonium Chloride (NH₄Cl) | Hydroxylamines | wikipedia.orgscispace.com |

| Diborane (B₂H₆) | Hydroxylamines (for aliphatic nitro compounds) | wikipedia.org |

The application of these methods to this compound would be expected to yield 2,3-dimethyl-1,5-diaminonaphthalene under strong reducing conditions. The presence of the methyl groups may influence the rate of reduction and could potentially offer some regioselectivity in partial reduction reactions due to steric effects.

Structural Elucidation and Conformational Analysis of 2,3 Dimethyl 1,5 Dinitronaphthalene

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.orgnih.gov The angles and intensities of the diffracted X-rays allow for the calculation of an electron density map, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov

For 2,3-dimethyl-1,5-dinitronaphthalene, a successful SC-XRD analysis would provide critical insights into its solid-state conformation. Key structural parameters that would be elucidated include:

Naphthalene (B1677914) Ring Planarity: The degree to which the fused naphthalene core deviates from planarity due to steric strain induced by the substituent groups.

Substituent Orientation: The precise orientation of the two methyl (-CH₃) groups at the C2 and C3 positions and the two nitro (-NO₂) groups at the C1 and C5 positions relative to the naphthalene ring.

Nitro Group Torsion: The dihedral angles of the nitro groups with respect to the aromatic plane are particularly important as they influence the molecule's electronic properties and intermolecular interactions. Steric hindrance between the C1-nitro group and the C2-methyl group, as well as the peri-interaction between the C5-nitro group and the H8 hydrogen, would likely lead to significant twisting of the nitro groups out of the ring plane.

Intermolecular Interactions: The analysis would reveal how individual molecules pack together in the crystal lattice, identifying key non-covalent interactions such as C-H···O hydrogen bonds and π-π stacking, which govern the material's bulk properties.

While a crystal structure for the title compound is not publicly available, studies on related molecules like 1,5-dinitronaphthalene (B40199) (DNN) provide a basis for expected findings. researchgate.netresearchgate.net In DNN, the nitro groups are twisted from the mean plane of the naphthalene ring. A similar, likely more pronounced, effect would be anticipated for this compound due to increased steric crowding.

Table 1: Hypothetical Crystallographic Data Presentation for this compound (Note: This table is illustrative of the data format obtained from an SC-XRD experiment and is not based on experimental results for the title compound.)

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀N₂O₄ |

| Formula Weight | 246.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/cell) | 4 |

Advanced Spectroscopic Methods for Solution-State Structural Assignment

To determine the structure of this compound in the solution state, a suite of spectroscopic techniques is employed. These methods provide complementary information that, when combined, allows for an unambiguous assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution. kingston.ac.uk

¹H NMR: Would provide information on the number of distinct proton environments, their chemical shifts, integration (ratio of protons), and coupling patterns (spin-spin splitting). For this compound, one would expect to see distinct signals for the two methyl groups and the four aromatic protons. The chemical shifts would be influenced by the electron-withdrawing nitro groups.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the 10 carbons of the naphthalene ring and the 2 methyl carbons.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) would show which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations between protons and carbons (2-3 bonds away), which is essential for definitively placing the substituents on the naphthalene skeleton.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. researchgate.netresearchgate.net For this compound, the key expected absorption bands would include:

Asymmetric and Symmetric NO₂ Stretching: Strong bands typically appear in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1370 cm⁻¹ (symmetric), which are characteristic of aromatic nitro compounds.

C-H Stretching: Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the methyl groups (below 3000 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

Table 2: Predicted Spectroscopic Data for this compound (Note: This table is based on characteristic spectral regions for the expected functional groups and is not derived from direct experimental measurement of the title compound.)

| Spectroscopic Technique | Expected Key Signals | Region/Value |

| ¹H NMR | Aromatic Protons | ~ 7.5 - 8.5 ppm |

| Methyl Protons | ~ 2.5 - 3.0 ppm | |

| ¹³C NMR | Aromatic Carbons | ~ 120 - 150 ppm |

| Methyl Carbons | ~ 15 - 25 ppm | |

| FT-IR | Asymmetric NO₂ Stretch | 1500 - 1560 cm⁻¹ |

| Symmetric NO₂ Stretch | 1335 - 1370 cm⁻¹ | |

| Aromatic C-H Stretch | > 3000 cm⁻¹ | |

| Aliphatic C-H Stretch | < 3000 cm⁻¹ |

Theoretical Conformational Analysis and Investigation of Aromatic Ring Flexibility

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into molecular structure, stability, and electronic properties, complementing experimental data. researchgate.netnih.gov For this compound, DFT calculations would be employed to investigate its conformational preferences and the flexibility of the naphthalene ring system.

A typical computational study would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule. This would provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. The calculations would likely confirm significant out-of-plane twisting of the nitro groups to minimize steric repulsion.

Potential Energy Surface Scan: By systematically rotating specific bonds (e.g., the C-N bonds of the nitro groups), a potential energy surface can be mapped out. This analysis reveals the energy barriers to rotation and identifies the most stable conformations.

Vibrational Frequency Analysis: Theoretical calculation of the IR and Raman spectra. Comparing these computed spectra with experimental ones helps to confirm the accuracy of the calculated structure and aids in the assignment of experimental vibrational bands. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution and intramolecular interactions, such as the stabilizing and destabilizing effects arising from steric hindrance and electronic delocalization.

Studies on similar molecules, such as 1,5-dinitronaphthalene, have successfully used DFT methods (e.g., B3LYP) to calculate molecular geometry and vibrational frequencies, showing good agreement with experimental results. researchgate.net Such theoretical approaches would be invaluable for understanding the structural nuances imposed by the combination of methyl and nitro substituents on the naphthalene core, particularly regarding the distortion of the aromatic system from perfect planarity.

Research Applications and Broader Academic Context of 2,3 Dimethyl 1,5 Dinitronaphthalene

Role as Synthetic Intermediates in Advanced Organic Synthesis

Nitroaromatic compounds are fundamental building blocks in organic chemistry, and dinitronaphthalenes, including 2,3-dimethyl-1,5-dinitronaphthalene, serve as important intermediates in the synthesis of more complex molecules. The primary synthetic utility of dinitronaphthalenes lies in the reduction of their nitro groups to form diaminonaphthalenes.

This transformation is a critical step in the production of various functional chemicals. For instance, 1,5-dinitronaphthalene (B40199) is a key precursor in the synthesis of 1,5-diaminonaphthalene. This diamine is then converted into 1,5-naphthalene diisocyanate (NDI), a monomer used in the production of high-performance polyurethane elastomers. google.comresearchgate.net Following this established synthetic pathway, this compound can be envisioned as a precursor to 2,3-dimethyl-1,5-diaminonaphthalene. The subsequent conversion of this diamine to 2,3-dimethyl-1,5-naphthalene diisocyanate would provide a specialty monomer for creating polyurethanes with modified properties due to the presence of the methyl groups on the aromatic core.

The general process for the production of diisocyanatonaphthalene from dinitronaphthalene involves:

Nitration: Naphthalene (B1677914) or a substituted naphthalene is nitrated to form the dinitronaphthalene derivative.

Hydrogenation: The dinitronaphthalene is then hydrogenated, typically using a catalyst, to reduce the nitro groups to amino groups, yielding a diaminonaphthalene.

Phosgenation: The resulting diaminonaphthalene is treated with phosgene or a phosgene equivalent to produce the corresponding diisocyanate.

The introduction of methyl groups onto the naphthalene ring, as in this compound, can influence the solubility, reactivity, and the final properties of the resulting polymers, making such intermediates valuable in the development of custom materials.

Investigations into Potential for Magnetic Materials in Metal-Doped Polycyclic Aromatic Hydrocarbons

Recent research has explored the magnetic properties of metal-doped polycyclic aromatic hydrocarbons (PAHs), driven by the discovery of novel electronic states, including superconductivity and paramagnetism, in these materials. mdpi.com The doping of alkali metals into PAHs can lead to charge transfer from the metal to the organic molecule, significantly altering the electronic and magnetic properties of the material. mdpi.com

A study on potassium-doped 2,3-dimethylnaphthalene (B165509) (K₁-2,3-DMN) revealed a transition from the inherent diamagnetism of the pristine organic molecule to a temperature-independent Pauli paramagnetic behavior after doping. mdpi.com This indicates that the introduction of potassium and the subsequent charge transfer to the 2,3-dimethylnaphthalene molecule lead to the formation of a material with delocalized, weakly interacting electrons, characteristic of a metallic state. mdpi.com

Magnetic Properties of Pristine vs. Potassium-Doped 2,3-Dimethylnaphthalene

| Property | Pristine 2,3-Dimethylnaphthalene | Potassium-Doped 2,3-Dimethylnaphthalene (K₁-2,3-DMN) |

|---|---|---|

| Magnetic Behavior | Diamagnetic | Pauli Paramagnetic |

| Magnetic Susceptibility | Negative | Positive (approx. 10⁻⁶ emu·g⁻¹·Oe⁻¹) |

| Temperature Dependence | Independent | Independent (1.8–300 K) |

This table summarizes the change in magnetic behavior of 2,3-dimethylnaphthalene upon doping with potassium. mdpi.com

While this study was conducted on 2,3-dimethylnaphthalene, the findings provide a strong foundation for investigating the magnetic potential of this compound. The presence of strongly electron-withdrawing nitro groups would significantly alter the electronic structure of the naphthalene core, potentially influencing the charge transfer dynamics upon metal doping and leading to different or enhanced magnetic phenomena. The interplay between the electron-donating methyl groups and the electron-withdrawing nitro groups could create a unique electronic landscape for hosting unpaired electrons and mediating magnetic interactions in a metal-doped system.

Insights Gained from Comparative Studies with Other Dimethylnaphthalene Isomers

There are ten structural isomers of dimethylnaphthalene (DMN), each with distinct physical and chemical properties due to the different positions of the two methyl groups on the naphthalene rings. wikipedia.org These differences are critical in applications such as the synthesis of high-performance polymers, where the specific geometry of the monomer is crucial. For example, 2,6-dimethylnaphthalene is a highly sought-after isomer for the production of polyethylene naphthalate (PEN), a polyester with superior thermal and mechanical properties compared to polyethylene terephthalate (PET). wikipedia.org

The 2,3-dimethylnaphthalene isomer is structurally distinct from the more linear 2,6-isomer. This difference in geometry would be expected to influence the packing of molecules in the solid state and the conformational properties of polymers derived from it.

Comparison of Selected Dimethylnaphthalene Isomers

| Isomer | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| 2,3-Dimethylnaphthalene | 103-104 | 269 |

| 2,6-Dimethylnaphthalene | 109-111 | 262 |

This table highlights the differences in the physical properties of some dimethylnaphthalene isomers. wikipedia.orgnih.govnih.gov

In this compound, the nitro groups are situated on different rings and are ortho and para to the ring fusion, respectively. The methyl groups are on one ring, adjacent to each other. This specific arrangement will influence the molecule's dipole moment, its susceptibility to nucleophilic or electrophilic attack, and the stability of any intermediates formed during reactions. Comparative studies with other dinitrated dimethylnaphthalene isomers would provide valuable insights into how the interplay of steric and electronic effects governs the properties of these polysubstituted naphthalenes. For instance, the position of the nitro group is known to significantly affect the properties and reactivity of other nitroarenes. doubtnut.comquora.com

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for Substituted Naphthalene (B1677914) Derivatives

The traditional synthesis of dinitronaphthalenes often involves harsh conditions and the use of strong acids, which present environmental and safety concerns. google.com Future research will undoubtedly focus on developing novel and more sustainable synthetic routes. A promising avenue is the exploration of skeletal editing or transmutation of heterocycles, such as the nitrogen-to-carbon transmutation of isoquinolines, which provides a convenient pathway to substituted naphthalenes using inexpensive reagents. nih.gov This approach could be adapted for the synthesis of dimethylnaphthalene precursors.

Furthermore, catalytic ring-expansion and rearrangement reactions represent another innovative strategy for accessing polysubstituted naphthalenes. acs.org The development of methods that utilize greener solvents and recyclable catalysts is a key objective. rsc.org For instance, aqueous solid-phase peptide synthesis (SPPS) strategies, while from a different field, demonstrate the potential of using water as a reaction medium, a principle that could be transformative if applied to naphthalene chemistry. nih.gov Research into one-pot syntheses and methods that reduce waste and energy consumption, such as using microchannel reactors for nitration, will be critical for improving the environmental footprint of producing compounds like 2,3-Dimethyl-1,5-dinitronaphthalene. google.comcapes.gov.br The development of synthetic routes starting from readily available and abundant precursors, like benzaldehydes, also offers a path to more accessible and diverse naphthalene substitution patterns. nih.gov

Deeper Mechanistic Insights through Advanced Spectroscopic Probes and Multi-Scale Computational Models

A thorough understanding of reaction mechanisms is fundamental to controlling product selectivity and developing efficient synthetic protocols. The mechanism of electrophilic aromatic nitration for naphthalene is complex, with debates surrounding the intermediates and transition states involved. researchgate.netpnas.org Future studies will leverage advanced spectroscopic techniques to probe these reaction pathways in greater detail. High-resolution infrared (IR) and UV-Vis spectroscopy, coupled with quantum chemical calculations, can elucidate the geometric and electronic structures of transient species and reaction intermediates. tandfonline.comijcesen.com Techniques like fluorescence spectroscopy can also provide valuable insights into the photophysical properties of naphthalene derivatives, which are influenced by substitution patterns. mdpi.comnih.gov

Concurrently, the application of multi-scale computational models is set to revolutionize our understanding. princeton.eduresearchgate.net These models can simulate complex chemical processes, from the quantum mechanical behavior of electrons during a reaction to the macroscopic properties of the system. youtube.com By developing detailed gaseous oxidation schemes or modeling protein-ligand interactions, computational approaches can predict reaction outcomes, identify key intermediates, and explain selectivity. nih.govcopernicus.org For this compound, these models can help unravel the intricacies of its formation and subsequent reactions, guiding experimental efforts toward desired outcomes. acs.orguoa.gr

Investigation of Solid-State Properties and Crystal Engineering for Tailored Applications

The arrangement of molecules in the solid state dictates many of a material's bulk properties, including its stability, solubility, and energetic performance. The future of this compound research will involve a significant focus on its solid-state characteristics. Crystal engineering aims to design and control the formation of crystalline solids with specific architectures and, consequently, tailored properties.

Detailed structural analysis using single-crystal X-ray diffraction is the cornerstone of this effort, providing precise information on molecular conformation, packing arrangements, and intermolecular interactions like hydrogen bonds. researchgate.netresearchgate.net Studies on related molecules like 1-nitronaphthalene (B515781) have revealed complex crystal structures, including twinning, which can be explained by their polytype character. researchgate.net Understanding how the methyl and nitro groups of this compound direct its crystal packing is crucial. Researchers will explore how different crystallization conditions (e.g., solvent, temperature) can lead to different polymorphs, each with unique physical properties. This knowledge is essential for applications where consistency and specific performance characteristics are required.

Assessment of Reactivity with Diverse Reagents and Development of Selective Catalytic Systems

The two nitro groups on the naphthalene core of this compound are highly reactive functional groups, making the compound a versatile intermediate for further chemical synthesis. A key future direction is the systematic assessment of its reactivity with a wide array of nucleophilic, electrophilic, and radical reagents. For instance, 2,3-dinitronaphthalene (B156506) has been shown to undergo novel molecular rearrangements with alkaline nucleophilic reagents. google.com Exploring the full scope of these transformations could lead to new and valuable chemical entities.

A particularly important area of research will be the development of selective catalytic systems for the transformation of the nitro groups. For example, the selective reduction of one nitro group while leaving the other intact would provide a route to aminonitronaphthalene derivatives, which are valuable precursors for dyes and other functional materials. Catalytic reduction using reagents like hydrazine (B178648) hydrate (B1144303) has been demonstrated for other dinitronaphthalenes, such as 1,8-dinitronaphthalene, and optimizing similar processes for the 2,3-dimethyl-1,5-dinitro isomer will be a focus. google.com The design of catalysts that can achieve high selectivity under mild and sustainable conditions is a significant challenge and a major goal for future research.

Integration of Experimental and Theoretical Approaches for Predictive Chemical Design

The ultimate goal of modern chemical research is to move from trial-and-error discovery to rational, predictive design. The future development of derivatives and applications of this compound will heavily rely on the synergy between experimental synthesis and theoretical computation. nih.gov This integrated approach allows for the in silico design of new molecules with desired properties before committing resources to their synthesis and testing.